5-Bromo-6,7-difluoro-1-methylbenzotriazole
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Overview
Description
5-Bromo-6,7-difluoro-1-methylbenzotriazole is a heterocyclic compound that belongs to the benzotriazole family. It is characterized by the presence of bromine, fluorine, and methyl groups attached to a benzotriazole ring.
Preparation Methods
The synthesis of 5-Bromo-6,7-difluoro-1-methylbenzotriazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2,3-difluoroaniline and methylating agents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide.
Synthetic Route:
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
5-Bromo-6,7-difluoro-1-methylbenzotriazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-6,7-difluoro-1-methylbenzotriazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-difluoro-1-methylbenzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Bromo-6,7-difluoro-1-methylbenzotriazole can be compared with other benzotriazole derivatives, such as:
5-Bromo-1-methylbenzotriazole: Lacks the fluorine atoms, which may affect its chemical reactivity and biological activity.
6,7-Difluoro-1-methylbenzotriazole: Lacks the bromine atom, which may influence its properties and applications.
1-Methylbenzotriazole: Lacks both bromine and fluorine atoms, making it less reactive in certain chemical reactions
The presence of bromine and fluorine atoms in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
5-bromo-6,7-difluoro-1-methylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2N3/c1-13-7-4(11-12-13)2-3(8)5(9)6(7)10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCPPQCLQCMBSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2N=N1)Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238485 |
Source
|
Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-65-3 |
Source
|
Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901238485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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